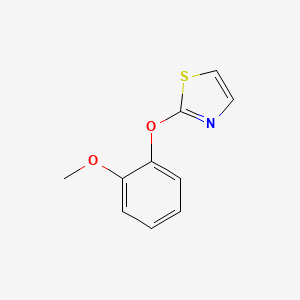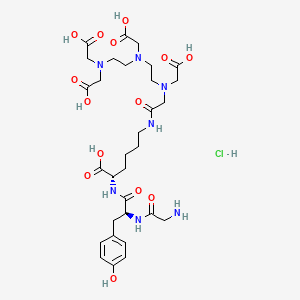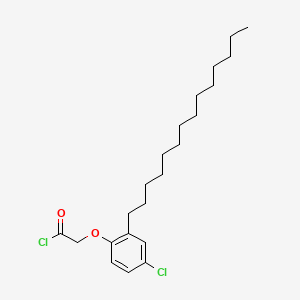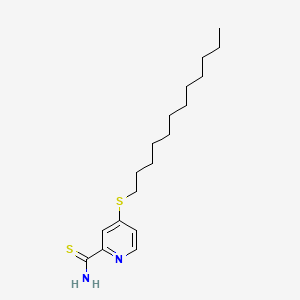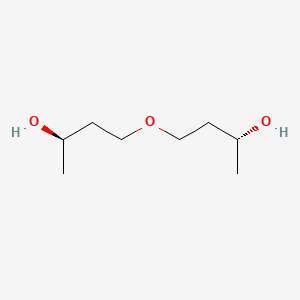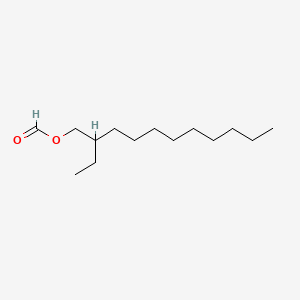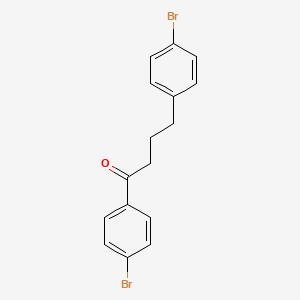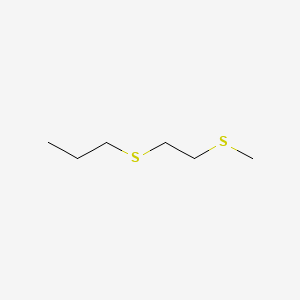
4,8,8-Trimethylnonane-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,8-Trimethylnonane-4-thiol is a chemical compound with the molecular formula C12H26S . It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-Trimethylnonane-4-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a thiol precursor with a suitable alkyl halide. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4,8,8-Trimethylnonane-4-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides in the presence of oxidizing agents.
Reduction: Disulfides can be reduced back to thiols using reducing agents.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) are typical reagents.
Major Products Formed
Oxidation: The major product is a disulfide compound.
Reduction: The major product is the original thiol.
Substitution: The major product depends on the specific substitution reaction but often involves the replacement of a halide with the thiol group.
Aplicaciones Científicas De Investigación
4,8,8-Trimethylnonane-4-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Thiols play crucial roles in biological systems, including enzyme function and cellular signaling.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in targeting oxidative stress and redox biology.
Industry: Thiols are used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,8,8-Trimethylnonane-4-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, which are important in protein structure and function. Additionally, thiols can act as antioxidants, neutralizing reactive oxygen species and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a strong odor, used in the synthesis of methionine.
Ethanethiol (C2H5SH): Another simple thiol, used as an odorant for natural gas.
2-Mercaptoethanol (C2H6OS): A thiol used in biochemistry for reducing disulfide bonds in proteins.
Uniqueness
4,8,8-Trimethylnonane-4-thiol is unique due to its specific structure, which includes three methyl groups and a longer carbon chain. This structure can influence its reactivity and applications compared to simpler thiols .
Propiedades
Número CAS |
50433-66-4 |
|---|---|
Fórmula molecular |
C12H26S |
Peso molecular |
202.40 g/mol |
Nombre IUPAC |
4,8,8-trimethylnonane-4-thiol |
InChI |
InChI=1S/C12H26S/c1-6-8-12(5,13)10-7-9-11(2,3)4/h13H,6-10H2,1-5H3 |
Clave InChI |
IXJVTPOKVBQHRE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CCCC(C)(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


